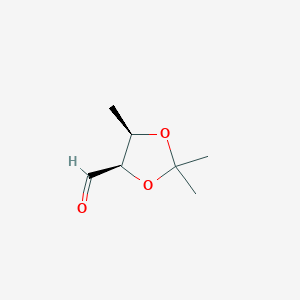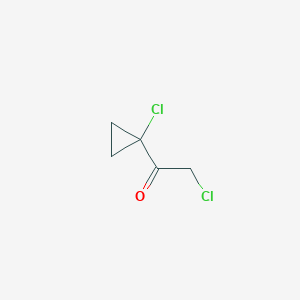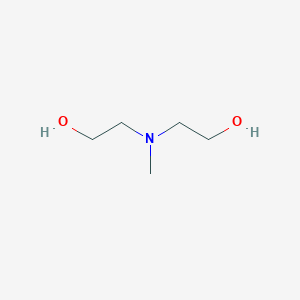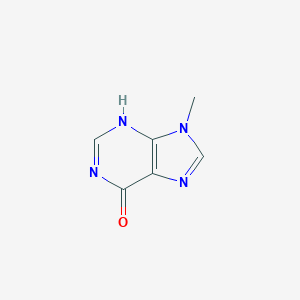
Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI), commonly known as DMCA, is a cyclic ketone that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DMCA is synthesized through various methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. In
Mécanisme D'action
DMCA exerts its anti-inflammatory and analgesic properties through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain signaling pathways. By inhibiting the COX enzyme, DMCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DMCA has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMCA is its ability to inhibit the COX enzyme, which is a key target for the development of anti-inflammatory and analgesic drugs. DMCA also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a drug. However, one of the limitations of DMCA is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Orientations Futures
There are several future directions for the study of DMCA. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, particularly in human clinical trials. Another potential direction is the development of new synthetic methods for DMCA that are more efficient and scalable. Additionally, DMCA may have potential applications in the development of new chiral building blocks for the synthesis of various organic compounds. Overall, the study of DMCA has the potential to lead to the development of new drugs and organic compounds with significant therapeutic value.
Méthodes De Synthèse
DMCA is synthesized through various methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. The Grignard reagent method involves the reaction of 2,4-dimethylcyclobutanone with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then reacted with ethyl formate to yield DMCA. The palladium-catalyzed cross-coupling reaction involves the reaction of 2,4-dimethylcyclobutanone with vinyl iodide in the presence of palladium catalyst to yield DMCA.
Applications De Recherche Scientifique
DMCA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. DMCA has also been studied for its potential use as a chiral building block in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
1-(2,4-dimethylcyclobuten-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5-4-6(2)8(5)7(3)9/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNPBZLNYQDORR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C1C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)





![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)



